ganoderal A
Overview
Description
Ganoderal A is a naturally occurring compound found in the plant species Ginkgo biloba. It is a terpenoid compound, meaning it is composed of five-carbon isoprene units linked together. It is the most abundant terpene in the Ginkgo biloba leaf and is believed to be responsible for the plant’s medicinal properties. In recent years, research has been conducted to determine the potential therapeutic uses of Ganoderal A.
Scientific Research Applications
Ganoderal A (GD-A) is a tetracyclic triterpenoid compound isolated from Ganoderma lucidum (GL), one of the most famous traditional Chinese medicinal herbs . More than 600 chemical compounds including alkaloids, meroterpenoids, nucleobases, nucleosides, polysaccharides, proteins, steroids and triterpenes were extracted and identified from Ganoderma, with triterpenes serving as the primary components .
One specific application of Ganoderma lucidum, which may include ganoderal A, is in the field of anti-aging research. In a study, the single-cell eukaryotic model organism Tetrahymena thermophila was used as an experimental material to reveal the anti-aging mechanism of Ganoderma lucidum aqueous extract . After treatment with the G. lucidum aqueous extract, the logarithmic phase was extended, and the maximum density of T. thermophila increased . The membrane integrity in the cell including mitochondria and nucleus appeared improvement after treatment with the G. lucidum aqueous extract . The results suggested that G. lucidum aqueous extract improved the GPX activity as well as reduced the malondialdehyde content and cell damage .
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Osteogenic Differentiation
- Field : Biomedicine & Pharmacotherapy
- Application : Ganoderal A (GD-A) has been shown to effectively induce osteogenic differentiation of human amniotic mesenchymal stem cells .
- Method : The study demonstrated that GD-A promoted the expression of multiple osteoblast differentiation markers, such as RUNX2, OSX, OPN, ALP, OCN, and COL1α1 .
- Results : Both Wnt/β-catenin and BMP/SMAD signaling were shown as active during the osteodifferentiation process. Furthermore, specific blocking of both signals significantly inhibited alkaline phosphatase secretion and RUNX2 and ALP expression . These findings suggest that GD-A induces differentiation into osteoblasts through signaling cross-talk between Wnt/β-catenin and BMP/SMAD .
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Bioactive Compounds
- Field : Biomolecular Research
- Application : Ganoderma triterpenes, including Ganoderal A, have aroused the interest of chemists and pharmacologists due to their bioactive properties .
- Method : Various studies have been conducted on different metabolic regulations of Ganoderma species, extracts or isolated compounds both in vitro and in vivo .
- Results : The review describes 495 compounds from 25 Ganoderma species published between 1984 and 2022, commenting on their source, biosynthetic pathway, identification, biological activities and biosynthesis .
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Anti-Inflammatory Effects
- Field : Pharmacology
- Application : Ganoderma triterpenes, including Ganoderal A, have been reported to exhibit anti-inflammatory effects .
- Method : Various studies have been conducted on different metabolic regulations of Ganoderma species, extracts or isolated compounds both in vitro and in vivo .
- Results : The results suggest that Ganoderma triterpenes may have potential as therapeutic agents for the treatment of inflammatory diseases .
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Antioxidant Activity
- Field : Biochemistry
- Application : Ganoderma triterpenes, including Ganoderal A, have been shown to possess antioxidant activity .
- Method : The antioxidant activity of these compounds has been assessed using various in vitro and in vivo models .
- Results : These studies suggest that Ganoderma triterpenes may help to protect against oxidative stress, which is implicated in the pathogenesis of many diseases .
properties
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFCIPJKSUUES-SPFFTVLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318282 | |
Record name | Ganoderal A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ganoderal A | |
CAS RN |
104700-98-3 | |
Record name | Ganoderal A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104700-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderal A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.